molecular formula C8H10FN3 B12230852 N-cyclobutyl-5-fluoropyrimidin-4-amine

N-cyclobutyl-5-fluoropyrimidin-4-amine

Cat. No.: B12230852
M. Wt: 167.18 g/mol
InChI Key: AKDXHSHLSQZVKR-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C8H10FN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-fluoropyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 5-fluoropyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF (dimethylformamide).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-cyclobutyl-5-fluoropyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyrimidin-4-amine: A closely related compound with similar chemical properties.

    N-cyclobutylpiperidin-4-amine:

Uniqueness

N-cyclobutyl-5-fluoropyrimidin-4-amine is unique due to the presence of both the cyclobutyl and fluoropyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

N-cyclobutyl-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C8H10FN3/c9-7-4-10-5-11-8(7)12-6-2-1-3-6/h4-6H,1-3H2,(H,10,11,12)

InChI Key

AKDXHSHLSQZVKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=NC=C2F

Origin of Product

United States

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